N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide
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Overview
Description
N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is a complex organic compound that features both benzothiazole and indole moieties. These structural motifs are often found in biologically active molecules, making this compound of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide typically involves the condensation of 2-aminobenzothiazole with an appropriate indole derivative. The reaction conditions often include the use of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazol-2-yl)-2-(1H-indol-3-yl)-2-oxoacetamide
- N-(1,3-benzothiazol-2-yl)-2-(5-methyl-1H-indol-3-yl)-2-oxoacetamide
Uniqueness
N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide is unique due to the presence of the 7-ethyl group on the indole ring, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C19H15N3O2S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(7-ethyl-1H-indol-3-yl)-2-oxoacetamide |
InChI |
InChI=1S/C19H15N3O2S/c1-2-11-6-5-7-12-13(10-20-16(11)12)17(23)18(24)22-19-21-14-8-3-4-9-15(14)25-19/h3-10,20H,2H2,1H3,(H,21,22,24) |
InChI Key |
WMLQTSNYODBNFQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2)C(=O)C(=O)NC3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
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